

# 1H-Triazole-4-carbaldehyde chemical properties and structure

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## Compound of Interest

Compound Name: 1H-[1,2,3]Triazole-4-carbaldehyde

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An In-depth Technical Guide to 1H-1,2,3-Triazole-4-carbaldehyde: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-1,2,3-triazole-4-carbaldehyde, a versatile heterocyclic compound. Due to the vast body of research on its N-substituted derivatives, this document will focus on the core properties of the parent compound while drawing illustrative examples from its more extensively studied analogues, such as 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. The 1,2,3-triazole ring is a highly stable, aromatic five-membered heterocycle that is synthetically accessible and serves as a valuable pharmacophore and building block in medicinal chemistry and materials science.<sup>[1]</sup> Its stability against hydrolysis, oxidation, and reduction makes it a reliable component in complex molecular architectures.<sup>[1]</sup>

## Chemical Structure and Properties

The fundamental structure of 1H-1,2,3-triazole-4-carbaldehyde consists of a 1,2,3-triazole ring with a formyl (aldehyde) group at the 4-position. The "1H" designation indicates that a hydrogen atom is attached to one of the nitrogen atoms, leading to tautomerism. The compound's aldehyde group is highly reactive, making it a key intermediate for a wide array of chemical transformations.<sup>[2]</sup>

## Physicochemical Data

The quantitative properties of the parent compound, 1H-1,2,3-triazole-4-carbaldehyde, are summarized below.

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>3</sub> N <sub>3</sub> O	PubChem[3]
Molecular Weight	97.08 g/mol	PubChem[3]
CAS Number	16681-68-8	PubChem[3]
IUPAC Name	2H-triazole-4-carbaldehyde	PubChem[3]
InChI	InChI=1S/C3H3N3O/c7-2-3-1-4-6-5-3/h1-2H,(H,4,5,6)	PubChem[3]
InChIKey	MOLKLIYWXFEEJM-UHFFFAOYSA-N	PubChem[3]
SMILES	O=Cc1cn[nH]n1	PubChem
Appearance	Solid (based on derivatives)	[4][5][6]

Note: Experimental data such as melting point and solubility for the unsubstituted parent compound are not readily available. N-substituted derivatives are typically crystalline solids. For example, 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde has a melting point of 82–86 °C.[4]

## Structural Visualization

The chemical structure of 1H-1,2,3-triazole-4-carbaldehyde is depicted below, illustrating the core functional groups.

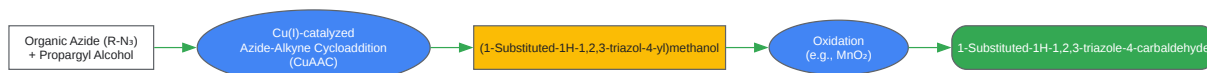
Caption: Structure of 1H-1,2,3-triazole-4-carbaldehyde.

## Synthesis and Reactivity

1,2,3-Triazole-4-carbaldehydes are crucial synthetic intermediates.[4][7] Their synthesis and subsequent reactions are central to creating diverse molecular libraries.

## General Synthetic Workflow

The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".<sup>[1]</sup> This reaction is highly efficient and regioselective, exclusively producing the 1,4-isomer.<sup>[1]</sup> The aldehyde functionality is typically introduced by oxidizing the corresponding primary alcohol, which is formed via the CuAAC reaction between an azide and propargyl alcohol.



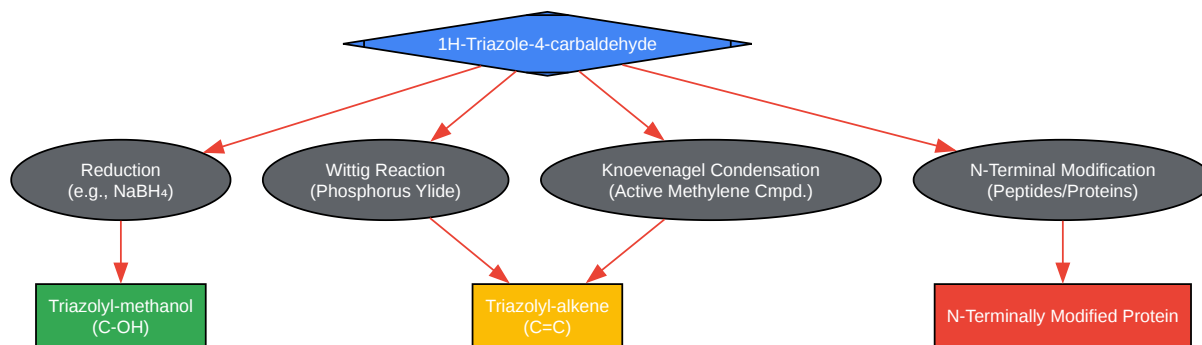
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Caption: General synthetic workflow for 1-substituted triazole-4-carbaldehydes.

## Key Chemical Reactions

The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to a variety of reactions.<sup>[1]</sup>

- **Nucleophilic Addition:** The aldehyde can be easily reduced to the corresponding primary alcohol using standard reducing agents like sodium borohydride (NaBH<sub>4</sub>).<sup>[1]</sup>
- **Condensation Reactions:** It readily undergoes condensation with compounds containing active methylene groups (Knoevenagel condensation) or with phosphorus ylides (Wittig reaction) to form new carbon-carbon double bonds.<sup>[1]</sup>
- **Reductive Amination:** Reaction with amines followed by reduction provides access to a range of substituted aminomethyl-triazoles.
- **Rearrangements:** In reactions with certain amines, substituted triazole aldehydes can undergo rearrangements such as the Dimroth or Cornforth rearrangement.<sup>[7]</sup>



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Caption: Key reaction pathways of 1H-1,2,3-triazole-4-carbaldehyde.

## Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are representative protocols for the synthesis and reaction of a triazole carbaldehyde, adapted from published procedures.

### Protocol 1: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde

This two-step protocol first describes the CuAAC reaction to form the alcohol precursor, followed by its oxidation.

Step A: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol

- Reactants: Phenylazide (1.0 eq), propargyl alcohol (1.0 eq), sodium ascorbate (0.1 eq), and copper(II) sulfate pentahydrate (0.05 eq).
- Procedure:
  - Dissolve phenylazide and propargyl alcohol in a 1:1 mixture of water and t-butanol.
  - Add sodium ascorbate to the solution, followed by copper(II) sulfate.

- Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.
- Upon completion, dilute the mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the pure alcohol.

#### Step B: Oxidation to 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde[8]

- Reactants: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq), activated manganese dioxide ( $\text{MnO}_2$ ) (approx. 10 eq by weight).
- Procedure:
  - Dissolve the alcohol (e.g., 245 mg, 1.4 mmol) in dichloromethane (DCM, 15 mL).[8]
  - Add  $\text{MnO}_2$  (e.g., 1.23 g, 14.14 mmol) to the stirred solution.[8]
  - Stir the resulting suspension at room temperature overnight.
  - Monitor the reaction by TLC until the starting material is consumed.
  - Filter the mixture through a pad of Celite to remove the  $\text{MnO}_2$  solids, washing the pad with additional DCM.
  - Concentrate the filtrate under reduced pressure to afford the pure aldehyde, often in near-quantitative yield.[8]

## Protocol 2: N-Terminal Protein Modification

1H-1,2,3-triazole-4-carbaldehyde derivatives are used for the site-specific modification of protein N-termini under mild conditions.[7]

- **Materials:** A stock solution of the target protein (e.g., in phosphate buffer, pH 7.4), a stock solution of the triazole-4-carbaldehyde derivative (e.g., in DMSO).
- **Procedure:**
  - To the protein solution, add the triazole-4-carbaldehyde derivative solution to achieve a final desired molar excess (e.g., 10-50 fold). The final concentration of DMSO should be kept low (<5%) to avoid protein denaturation.
  - Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) for a specified period (e.g., 2-24 hours).
  - The reaction proceeds via the formation of an intermediate imine or a stable thiazolidine-like adduct, effectively labeling the N-terminus.
  - Quench the reaction if necessary and remove the excess unreacted aldehyde by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
  - Analyze the modified protein using techniques like mass spectrometry (MALDI-TOF or ESI-MS) to confirm the covalent modification and determine the labeling efficiency.

## Applications in Research and Development

The unique structural and electronic properties of the 1,2,3-triazole-4-carbaldehyde scaffold make it highly valuable in several fields:

- **Pharmaceutical Development:** It is a key intermediate for synthesizing bioactive molecules, including antifungal and antibacterial agents.<sup>[2]</sup> The triazole ring often acts as a stable bioisostere for amide bonds, enhancing metabolic stability in drug candidates.<sup>[1]</sup>
- **Agricultural Chemistry:** The scaffold is used to develop effective pesticides and herbicides.<sup>[2]</sup>
- **Material Science:** Incorporation into polymers can enhance thermal stability and mechanical strength.<sup>[2]</sup>
- **Bioconjugation:** Its derivatives are employed for site-specific labeling and modification of biomolecules like proteins.<sup>[7]</sup>

## Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 1H-1,2,3-triazole-4-carbaldehyde is considered hazardous.[3]

- Hazards:
  - Harmful if swallowed (Acute toxicity, oral).[3]
  - Causes skin irritation.[3][9]
  - Causes serious eye irritation.[3][9]
  - May cause respiratory irritation.[3][9]
  - May cause an allergic skin reaction.[3]
- Precautions for Safe Handling:
  - Work in a well-ventilated area or under a chemical fume hood.[9]
  - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]
  - Avoid breathing dust, fumes, or vapors.[9]
  - Avoid contact with skin and eyes.[9]
  - Wash hands thoroughly after handling.[10]
- Storage Conditions:
  - Store in a tightly closed container.[9]
  - Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]

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